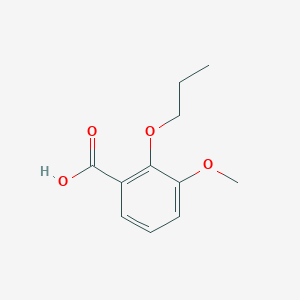![molecular formula C13H12ClNO4S2 B2401960 3-[(3-chloro-4-méthylphényl)sulfamoyl]thiophène-2-carboxylate de méthyle CAS No. 941888-35-3](/img/structure/B2401960.png)
3-[(3-chloro-4-méthylphényl)sulfamoyl]thiophène-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound characterized by its unique molecular structure
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research in biology has explored the potential of this compound as a bioactive molecule
Medicine: In the medical field, Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is being investigated for its therapeutic properties. It has shown potential in treating certain diseases due to its biological activity.
Industry: The compound is also used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of advanced materials.
Méthodes De Préparation
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and purity. The process requires precise temperature and pressure control to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of corresponding thiophene derivatives.
Substitution: Introduction of different functional groups at the thiophene ring.
Mécanisme D'action
The mechanism by which Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Methyl 3-[(3-chloro-4-methylphenyl)sulfonyl]thiophene-2-carboxylate
Uniqueness: Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate stands out due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8-3-4-9(7-10(8)14)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFPAKBRGJDCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2401877.png)
![[2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2401878.png)
![1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2401881.png)




![N5-(3-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2401890.png)


![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate](/img/structure/B2401896.png)


![2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2401900.png)
